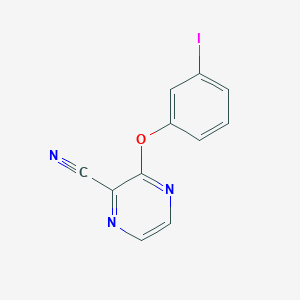
3-(3-Iodophenoxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodophenoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H6IN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features an iodophenoxy group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 3-iodophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Iodophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Iodophenoxy)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Iodophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanopyrazine: Another pyrazine derivative with a nitrile group.
3-Iodophenol: A precursor used in the synthesis of 3-(3-Iodophenoxy)pyrazine-2-carbonitrile.
Pyrazine-2-carbonitrile: The core structure of the compound.
Uniqueness
This compound is unique due to the presence of both the iodophenoxy and pyrazine-2-carbonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
3-(3-Iodophenoxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrazine ring, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research has indicated that compounds containing the pyrazine moiety exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using various cancer cell lines.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
The IC50 values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, although further research is needed to elucidate the exact mechanisms.
Case Studies
Several studies have investigated the effects of this compound in vivo. For instance:
- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
- Assessment of Toxicity : Toxicological evaluations demonstrated that the compound exhibited low toxicity levels at therapeutic doses, making it a promising candidate for further development.
Eigenschaften
Molekularformel |
C11H6IN3O |
|---|---|
Molekulargewicht |
323.09 g/mol |
IUPAC-Name |
3-(3-iodophenoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H6IN3O/c12-8-2-1-3-9(6-8)16-11-10(7-13)14-4-5-15-11/h1-6H |
InChI-Schlüssel |
LDLFIOLVMALFST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)OC2=NC=CN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















